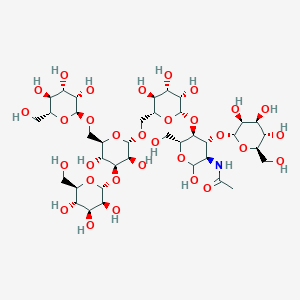![molecular formula C10H14N2O B1517604 N-[(2-aminophenyl)methyl]-N-methylacetamide CAS No. 1050885-65-8](/img/structure/B1517604.png)
N-[(2-aminophenyl)methyl]-N-methylacetamide
Descripción general
Descripción
N-[(2-aminophenyl)methyl]-N-methylacetamide, also known as NAMMA, is a compound that has been studied extensively in the scientific community. It is a synthetic derivative of the naturally occurring amino acid L-tryptophan, and has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
Chemoselective Synthesis
N-[(2-aminophenyl)methyl]-N-methylacetamide and related compounds serve as intermediates in the synthesis of pharmaceuticals, highlighting the importance of chemoselective acetylation techniques. A study by Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, using immobilized lipase as the catalyst. This process was optimized for various parameters, such as acyl donors and temperature, showing the potential for environmentally friendly and efficient synthetic routes in pharmaceutical manufacturing Magadum & Yadav, 2018.
Hydrolysis Kinetics
Duan, Dai, and Savage (2010) studied the hydrolysis kinetics and mechanism of N-methylacetamide (NMA) in high-temperature water, providing insight into the stability and degradation pathways of N-substituted amides under various conditions. Their findings contribute to our understanding of the chemical behavior of such compounds in industrial processes and environmental systems Duan et al., 2010.
Spectroscopic Analysis
Research on the interaction of alkali and alkaline earth metals with N-methylacetamide by Pluhařová et al. (2014) revealed different affinities and binding geometries through spectroscopic analysis. This study aids in the understanding of specific ion effects on proteins and provides a foundation for exploring the interactions between proteins and various ions Pluhařová et al., 2014.
Antimicrobial Activity
A study by Darwish et al. (2014) on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, including N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, showed promising antimicrobial properties. This research highlights the potential of N-[(2-aminophenyl)methyl]-N-methylacetamide and related compounds in developing new antimicrobial agents Darwish et al., 2014.
Propiedades
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12(2)7-9-5-3-4-6-10(9)11/h3-6H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPLQUMGUWFCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-aminophenyl)methyl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)

![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)



![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)





